molecular formula C13H10ClNO3 B8278147 4-{[(5-Chloropyridin-3-yl)oxy]methyl}benzoic acid

4-{[(5-Chloropyridin-3-yl)oxy]methyl}benzoic acid

Cat. No. B8278147
M. Wt: 263.67 g/mol
InChI Key: OSSLAJDCDBFYJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09102621B2

Procedure details

To a suspension of 5-chloro-3-hydroxypyridine (0.6 g, 4.6 mmol) and potassium carbonate (1.27 g, 9.2 mmol) in acetone (10 mL) was added 4-carboxybenzylbromide (1.0 g, 4.6 mmol). The reaction was heated at reflux for 18 hours. After cooling, the reaction mixture was partitioned between EtOAc (80 mL) and saturated aqueous ammonium chloride solution (140 mL). The organic layer was dried over magnesium sulfate and evaporated in vacuo to afford the title compound (0.65 g, 53%), which was used in the next step without further purification.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Yield
53%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[N:6][CH:7]=1.C(=O)([O-])[O-].[K+].[K+].[C:15]([C:18]1[CH:25]=[CH:24][C:21]([CH2:22]Br)=[CH:20][CH:19]=1)([OH:17])=[O:16]>CC(C)=O>[Cl:1][C:2]1[CH:3]=[C:4]([O:8][CH2:22][C:21]2[CH:24]=[CH:25][C:18]([C:15]([OH:17])=[O:16])=[CH:19][CH:20]=2)[CH:5]=[N:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
ClC=1C=C(C=NC1)O
Name
Quantity
1.27 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)(O)C1=CC=C(CBr)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between EtOAc (80 mL) and saturated aqueous ammonium chloride solution (140 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=NC1)OCC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.